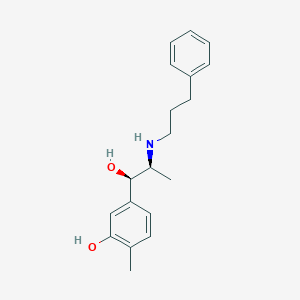
Cliropamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cliropamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological tool. This compound is a derivative of the well-known neurotransmitter dopamine and has been shown to have a unique mechanism of action that makes it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of cliropamine is not fully understood, but it is believed to selectively activate dopamine receptors, particularly the D1 and D5 receptors. This activation leads to an increase in intracellular cyclic AMP levels, which can affect cellular signaling pathways and ultimately lead to changes in physiological processes.
Biochemical and Physiological Effects:
Cliropamine has been shown to have several biochemical and physiological effects, including the activation of dopamine receptors, the increase in cyclic AMP levels, and the modulation of cellular signaling pathways. These effects can have a wide range of implications, including the potential to treat neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cliropamine in lab experiments is its selective activation of dopamine receptors, which can provide insight into the role of these receptors in various physiological processes. However, one limitation is that the mechanism of action of cliropamine is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on cliropamine, including investigating its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, the development of new synthesis methods for cliropamine could lead to increased availability and use of this compound in scientific research.
Métodos De Síntesis
Cliropamine can be synthesized using a variety of methods, including the reaction of dopamine with chloroform and potassium hydroxide. This method produces a high yield of the compound and has been used in several studies to produce cliropamine for use in experiments.
Aplicaciones Científicas De Investigación
Cliropamine has been used in several scientific studies as a tool to study the dopamine system in the brain. This compound has been shown to selectively activate certain dopamine receptors, which can provide insight into the role of these receptors in various physiological processes.
Propiedades
Número CAS |
109525-44-2 |
|---|---|
Nombre del producto |
Cliropamine |
Fórmula molecular |
C19H25NO2.HCl |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
5-[(1R,2S)-1-hydroxy-2-(3-phenylpropylamino)propyl]-2-methylphenol |
InChI |
InChI=1S/C19H25NO2/c1-14-10-11-17(13-18(14)21)19(22)15(2)20-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15,19-22H,6,9,12H2,1-2H3/t15-,19-/m0/s1 |
Clave InChI |
AUTKZDGLQYYXLZ-KXBFYZLASA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H]([C@H](C)NCCCC2=CC=CC=C2)O)O |
SMILES |
CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(C)NCCCC2=CC=CC=C2)O)O |
Sinónimos |
Cliropamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
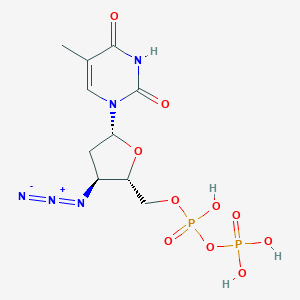
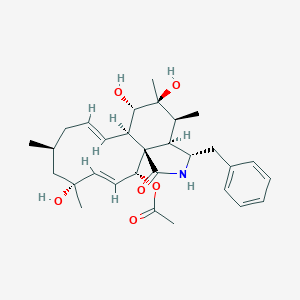
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)

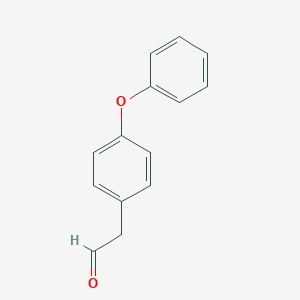


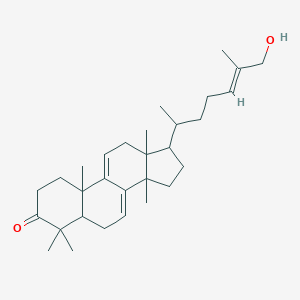

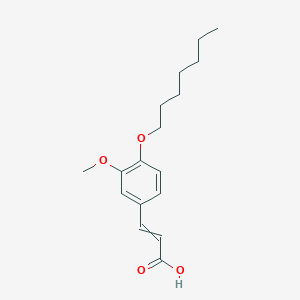
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)
